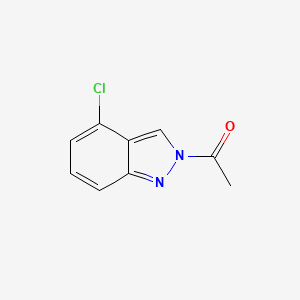
2-Acetyl-4-chloro-2H-indazole
Vue d'ensemble
Description
Indazoles are a class of nitrogen-containing heterocyclic compounds. They have a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Synthesis Analysis
The synthesis of 2H-indazoles has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazoles can be protonated to an indazolium cation or deprotonated to an indazolate anion .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of indazoles can vary widely depending on their specific structure. Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .Applications De Recherche Scientifique
Antimicrobial Agents
2-Acetyl-4-chloro-2H-indazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various pathogens, including bacteria like Escherichia coli and Salmonella enterica serovar Typhi, as well as yeasts such as Candida albicans and Candida glabrata. The indazole nucleus, when incorporated into compounds, can enhance the antimicrobial efficacy, potentially offering new treatments for infectious diseases .
Anti-Inflammatory Applications
The anti-inflammatory potential of 2-Acetyl-4-chloro-2H-indazole derivatives has been explored through in silico and in vitro studies. These compounds target human cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, these derivatives could serve as a basis for developing new anti-inflammatory drugs .
Antiprotozoal Activity
Indazole derivatives have demonstrated potent antiprotozoal activity, particularly against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives are even more active than the reference drug metronidazole, indicating their potential as effective antiprotozoal agents .
Cancer Research
Indazole-containing compounds have been identified as promising candidates in cancer therapy. They serve as inhibitors for various cancer-related enzymes and receptors. For instance, certain derivatives have shown effectiveness in inhibiting tumor growth in mouse models of colon cancer, suggesting their applicability in developing novel anticancer drugs .
Drug Synthesis
The indazole nucleus is a key scaffold in medicinal chemistry, and 2-Acetyl-4-chloro-2H-indazole can be used as a precursor in the synthesis of various drugs. Its versatility allows for the introduction of different functional groups, which can lead to the creation of drugs with diverse pharmacological activities .
Enzyme Inhibition
Indazole derivatives have been studied for their role as enzyme inhibitors. They have been found to inhibit enzymes like polo-like kinase 4 (PLK4), which is crucial in cell cycle regulation. Inhibitors based on indazole can be used to control cell proliferation, which is particularly relevant in the context of cancer treatment .
Antifungal Applications
The antifungal properties of indazole derivatives have been explored, with some compounds showing in vitro growth inhibition against fungi like Candida albicans. This suggests that 2-Acetyl-4-chloro-2H-indazole could be used to develop new antifungal agents, addressing the need for more effective treatments against fungal infections .
Mécanisme D'action
- However, indazole-containing compounds often interact with kinases, enzymes, or other cellular proteins. For instance, some indazoles inhibit CHK1 and CHK2 kinases, which play roles in cancer treatment .
- However, indazoles generally impact various cellular pathways, including signal transduction, cell cycle regulation, and inflammation .
Target of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Orientations Futures
Recent advances in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles, have been summarized . This suggests that there is ongoing research into the development of new synthetic strategies for indazoles.
Propriétés
IUPAC Name |
1-(4-chloroindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZQNUVTJOWLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C(=N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-chloro-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



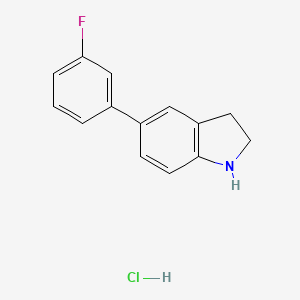


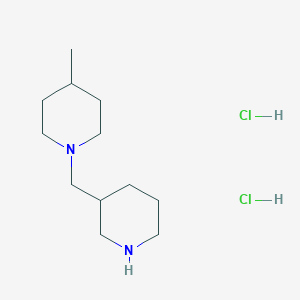
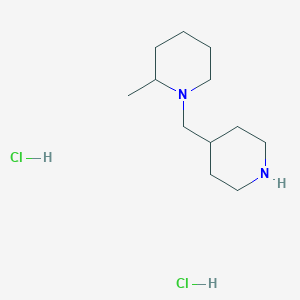
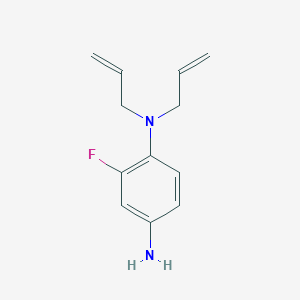
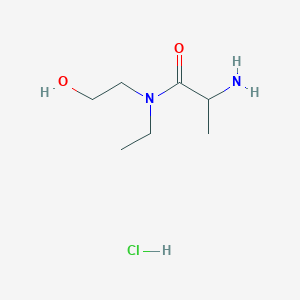

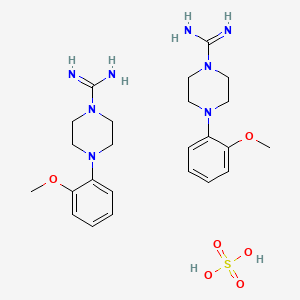
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
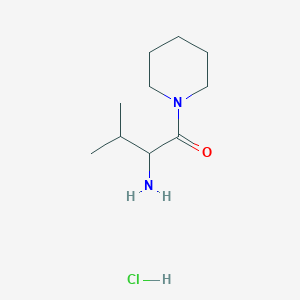
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)